Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a thienopyrimidine core, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours in an argon atmosphere using a 2-ethoxyethanol–water mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The pyrazole and thienopyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an inhibitor of PI3 kinase p110alpha, which is a target for cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: Its interactions with various biological targets are being studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as PI3 kinase p110alpha. By inhibiting this enzyme, the compound can disrupt signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy . The exact molecular pathways and interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with potential as a PI3 kinase inhibitor.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties, highlighting the versatility of pyrimidine derivatives in medicinal chemistry.
Uniqueness
Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups and its potential as a multi-target inhibitor. Its unique structure allows for diverse chemical modifications, making it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H12N4O4S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H12N4O4S2/c1-17-6-7(4-15-17)9-10-8(22-11(9)12(18)21-2)5-14-13(16-10)23(3,19)20/h4-6H,1-3H3 |
InChI Key |
YWIDRBIZANBQEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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